molecular formula C14H20Cl2N2O4S B5401203 2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Cat. No.: B5401203
M. Wt: 383.3 g/mol
InChI Key: UXWNZZZERBUGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide (referred to as DMPPB) is a sulfonamide compound that has been of interest to researchers due to its potential as a pharmacological agent. DMPPB has been studied for its ability to modulate ion channels in the central nervous system, and its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain.

Mechanism of Action

DMPPB acts as a modulator of ion channels in the central nervous system. Specifically, DMPPB has been shown to bind to the extracellular domain of Nav1.7 and ASIC1a, leading to a reduction in their activity. This reduction in activity can lead to a decrease in neuronal excitability, which has potential implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMPPB has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate ion channels in the central nervous system, DMPPB has also been shown to have anti-inflammatory effects and to reduce oxidative stress. These effects may have potential implications for the treatment of a variety of diseases, including neurodegenerative disorders and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using DMPPB in lab experiments is its ability to modulate ion channels in the central nervous system. This makes it a useful tool for studying the role of ion channels in neuronal excitability and for developing potential treatments for neurological disorders. However, one limitation of using DMPPB is its potential toxicity. DMPPB has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on DMPPB. One area of interest is the development of DMPPB-based therapies for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of interest is the study of DMPPB's anti-inflammatory and anti-oxidative effects, and their potential implications for the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DMPPB and its potential toxicity, in order to develop safer and more effective treatments.

Synthesis Methods

DMPPB can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine. The resulting product is then purified through recrystallization to yield DMPPB in its final form.

Scientific Research Applications

DMPPB has been studied extensively for its potential as a pharmacological agent. Research has shown that DMPPB can modulate certain ion channels in the central nervous system, including the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC1a. This modulation can lead to a reduction in neuronal excitability, which has potential implications for the treatment of neurological disorders such as epilepsy and neuropathic pain.

Properties

IUPAC Name

2,3-dichloro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O4S/c1-21-11-3-4-12(14(16)13(11)15)23(19,20)17-5-2-6-18-7-9-22-10-8-18/h3-4,17H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWNZZZERBUGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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